N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include reactions with different reagents, under different conditions, and the mechanism of these reactions .Physical and Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Anticonvulsant Activities
Research has indicated that derivatives of 1,3,4-thiadiazole, such as N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, exhibit significant anticonvulsive activity. A study highlighted the development of quality control methods for this substance, showcasing its promising application in anticonvulsant therapy. The synthesis process and the investigation of its physical-chemical properties, spectral characteristics, and methods for identifying impurities have laid the groundwork for further preclinical studies (Sych et al., 2018).
Synthesis and Reactivity
The reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, closely related to the chemical structure , has been studied to explore its potential in synthesizing new compounds. It has been found that this compound can undergo ring-opening to produce thioketene intermediates, which then react with secondary amines to form new derivatives. Such synthetic pathways are crucial for developing new pharmaceuticals and chemicals with varied applications (Androsov, 2008).
Anti-Helicobacter pylori Activity
A series of 2-[(substituted benzyl)thio]-5-(5nitro-2-furyl)-1,3,4-thiadiazoles were synthesized and evaluated for their in vitro anti-Helicobacter pylori activity. Most of these synthesized compounds showed significant inhibitory activity against H. pylori, with some being more potent than the standard drug metronidazole. This research opens up new avenues for the treatment of H. pylori infections, a major cause of peptic ulcers and gastric cancer (Mohammadhosseini et al., 2009).
Electrochemical Studies
The electrochemical behaviors and determinations of certain benzoxazole compounds, including N-(2-benzylbenzoxazol-5-yl)4-nitrobenzamide, have been investigated. Techniques such as cyclic voltammetry and differential puls voltammetry were used to study their electrochemical properties, providing insights into their potential applications in various electrochemical sensors and devices (Zeybek et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3S2/c17-13-4-2-1-3-11(13)9-25-16-20-19-15(26-16)18-14(22)10-5-7-12(8-6-10)21(23)24/h1-8H,9H2,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMDOJHTBIZUGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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